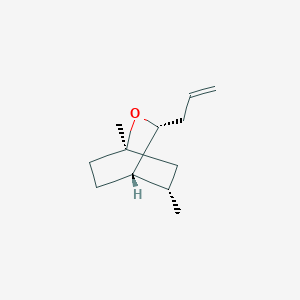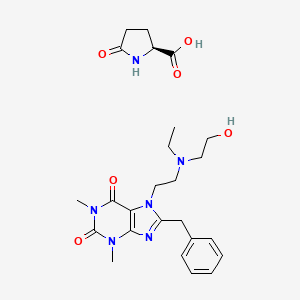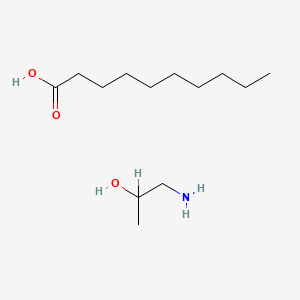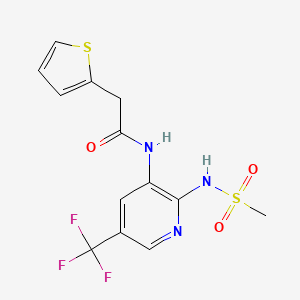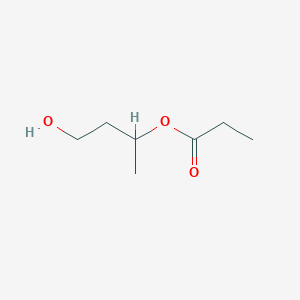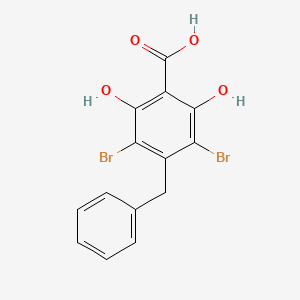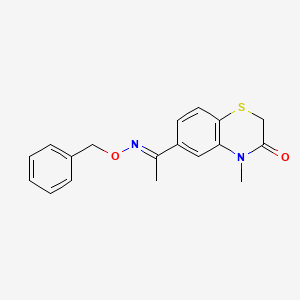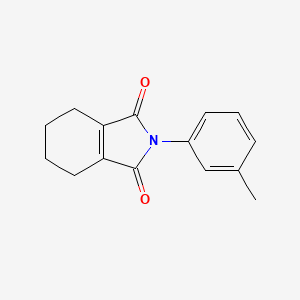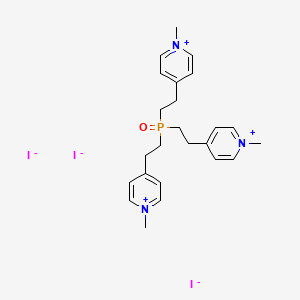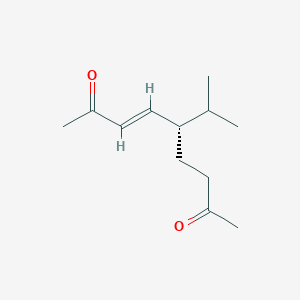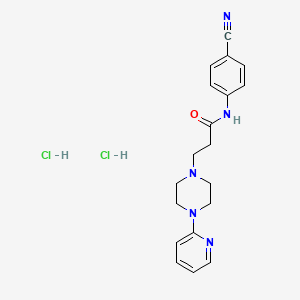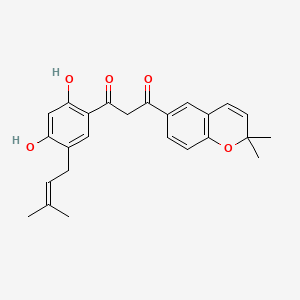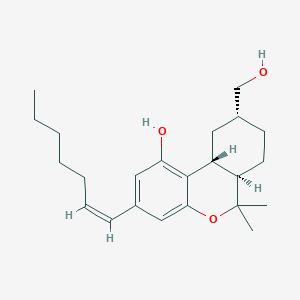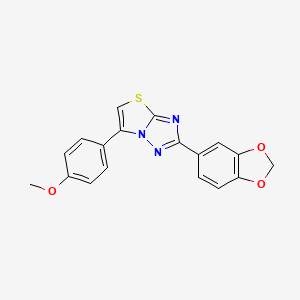
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is a heterocyclic compound that contains a thiazole ring fused with a triazole ring, along with benzodioxole and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine or its derivatives to form the triazole ring.
Introduction of the Benzodioxole and Methoxyphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Studies: Investigated for its interactions with various biological targets, such as enzymes or receptors.
Material Science: Potential use in the development of organic semiconductors or other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.
Biological Studies: It can interact with proteins or nucleic acids, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-6-phenylthiazolo(3,2-b)(1,2,4)triazole: Lacks the methoxy group, which may affect its biological activity.
3-(1,3-Benzodioxol-5-yl)-6-(4-hydroxyphenyl)thiazolo(3,2-b)(1,2,4)triazole: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is unique due to the presence of both benzodioxole and methoxyphenyl groups, which can influence its chemical properties and biological activity, making it a versatile scaffold for various applications.
Propriétés
Numéro CAS |
140405-80-7 |
|---|---|
Formule moléculaire |
C18H13N3O3S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C18H13N3O3S/c1-22-13-5-2-11(3-6-13)14-9-25-18-19-17(20-21(14)18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3 |
Clé InChI |
IBCWOMIEFSUVCS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


